

A Comparative Guide to the Selectivity of BET Bromodomain Inhibitor AZD5153

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Compound of Interest		
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This guide provides a comparative analysis of the bromodomain selectivity of AZD5153, a potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It is important to note that AZD5153 is a BET bromodomain inhibitor, not a kinase inhibitor. Therefore, this guide focuses on its selectivity across the bromodomain family, comparing it with other well-characterized BET inhibitors to offer a clear perspective on its target engagement profile.

Understanding the Target: BET Bromodomain Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Dysregulation of BET protein function has been implicated in various diseases, including cancer, making them attractive therapeutic targets.

AZD5153 is a novel, bivalent inhibitor that can simultaneously engage both bromodomains within a single BET protein, leading to enhanced potency.[1] It is considered a pan-BET inhibitor, as it binds to the bromodomains of BRD2, BRD3, and BRD4.[2]

Comparative Selectivity Profile of BET Inhibitors



The selectivity of a BET inhibitor across the bromodomain family is a key determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the binding affinities of AZD5153 and other representative BET inhibitors against a panel of bromodomains.

Target Bromodomain	AZD5153 (Ki/pKi)	JQ1 (IC50/Kd in nM)	OTX015 (IC50/EC50 in nM)	ABBV-744 (IC50 in nM)
BRD2-BD1	Data not available	76.9 (IC50)	92-112 (IC50 for BRD2/3/4)	2449
BRD2-BD2	Data not available	32.6 (IC50)	10-19 (EC50 for BRD2/3/4)	8
BRD3-BD1	Data not available	Data not available	92-112 (IC50 for BRD2/3/4)	7501
BRD3-BD2	Data not available	Data not available	10-19 (EC50 for BRD2/3/4)	13
BRD4-BD1	5 nM (Ki)[2]	77 (IC50), ~50 (Kd)	92-112 (IC50 for BRD2/3/4)	2006
BRD4-BD2	Data not available	33 (IC50), ~90 (Kd)	10-19 (EC50 for BRD2/3/4)	4
BRDT-BD1	Data not available	~150 (Kd)	Data not available	1835
BRDT-BD2	Data not available	Data not available	Data not available	19
TAF1(2)	5.9 (pKi)[2]	Data not available	Data not available	Data not available
CREBBP	Data not available	>10,000 (IC50)	Data not available	Data not available

Note: Data is compiled from various sources and assay conditions may differ. "Data not available" indicates that specific quantitative values were not found in the searched literature. AZD5153 is reported to bind to BRD2, BRD3, and BRD4 with comparable affinities.[2]



Experimental Protocols

The determination of inhibitor selectivity is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for commonly used assays in assessing bromodomain-inhibitor interactions.

BROMOscan® Competition Binding Assay

Objective: To determine the dissociation constant (Kd) of a test compound for a panel of bromodomains.

Principle: This assay is based on a competitive binding format. A DNA-tagged bromodomain protein is incubated with an immobilized ligand that binds to the acetyl-lysine binding pocket. Test compounds that bind to the bromodomain will compete with the immobilized ligand, thus reducing the amount of bromodomain captured on the solid support. The amount of captured bromodomain is then quantified using qPCR.

Methodology:

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., AZD5153) in an appropriate buffer.
- Assay Plate Preparation: Add the DNA-tagged bromodomain protein to the wells of a microplate.
- Competition Binding: Add the serially diluted test compound to the wells containing the bromodomain protein.
- Immobilized Ligand Incubation: Transfer the mixture to a plate coated with the immobilized ligand and incubate to allow for binding equilibrium to be reached.
- Washing: Wash the plate to remove unbound bromodomain protein.
- Quantification: Elute the bound bromodomain-DNA conjugate and quantify the amount of DNA using qPCR.
- Data Analysis: The amount of captured bromodomain is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated by plotting the percentage



of remaining bound bromodomain against the compound concentration. The Kd is then calculated from this curve.

Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity (Ki or IC50) of a test compound to a bromodomain.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled probe. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger bromodomain protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding to the bromodomain will displace the probe, causing a decrease in fluorescence polarization.

Methodology:

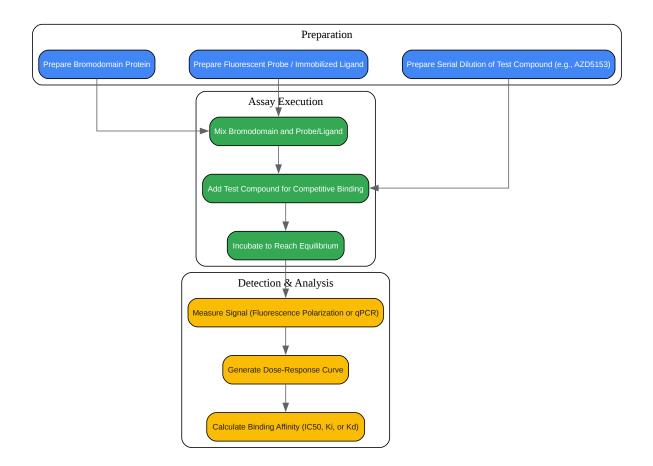
- Reagent Preparation: Prepare solutions of the bromodomain protein, a fluorescently labeled probe (e.g., a fluorescently tagged acetyl-histone peptide or a known fluorescent ligand), and a serial dilution of the test compound in an appropriate assay buffer.
- Assay Plate Setup: Add the bromodomain protein and the fluorescent probe to the wells of a microplate (typically a black, low-volume plate).
- Competitive Binding: Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
- Incubation: Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.
- Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.
- Data Analysis: The polarization value is calculated from the parallel and perpendicular fluorescence intensities. A dose-response curve is generated by plotting the polarization values against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.





Visualizing the Process and Pathway

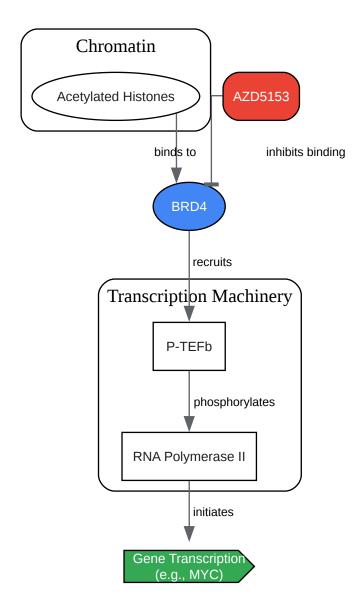
To better understand the experimental workflow and the biological context of BET inhibition, the following diagrams are provided.



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Caption: Workflow for assessing bromodomain inhibitor selectivity.



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Caption: Simplified signaling pathway involving BRD4.

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- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
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